molecular formula C7H12O2 B13574715 {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol

{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol

Katalognummer: B13574715
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: FCUVZOZHCSYFHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-Oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, the compound may inhibit protein phosphatases, preventing the formation of active transcription factors essential for gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for diverse chemical reactions and interactions. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanol

InChI

InChI=1S/C7H12O2/c8-5-7-2-1-6(3-7)4-9-7/h6,8H,1-5H2

InChI-Schlüssel

FCUVZOZHCSYFHF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1CO2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.